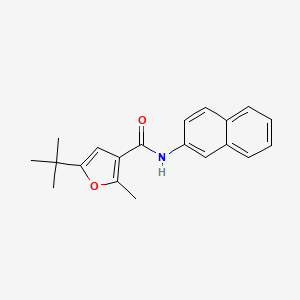
N-(4-methylbenzyl)-2-(trifluoromethyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methylbenzyl)-2-(trifluoromethyl)-4-quinazolinamine” is a chemical compound that belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a quinazoline core, with a trifluoromethyl group at the 2-position and a 4-methylbenzyl group attached to the nitrogen atom .Chemical Reactions Analysis
The trifluoromethyl group is electron-withdrawing, which means it can affect the reactivity of the compound . It can also enhance the compound’s lipophilicity, which can affect its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. The presence of the trifluoromethyl group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
N-(4-methylbenzyl)-2-(trifluoromethyl)-4-quinazolinamine, as part of the quinazoline family, has been explored for its potential in various scientific research applications. A study detailed the synthesis of quinazolin-4-ylamino methylphosphonates through microwave irradiation, demonstrating an efficient method for producing these compounds. Some synthesized derivatives showed weak to good antiviral activity against Tobacco mosaic virus (TMV), highlighting the potential of quinazolines in antiviral research (Luo et al., 2012).
Novel Synthetic Approaches
Another significant area of research involves developing novel synthetic methods for quinazoline derivatives. An iron-catalyzed cascade reaction was utilized to construct 2-aryl/heteroaryl quinazolines, showcasing a broad substrate scope and high functional group tolerance. This method is notable for its simplicity and scalability, making it valuable for synthesizing quinazoline-based compounds for various applications (Gopalaiah et al., 2017).
Anticancer and Cytostatic Activities
The quinazoline scaffold is also investigated for its potential anticancer properties. Compounds derived from the fungus Neosartorya pseudofischeri showed cytostatic activity in human cancer cells, providing a basis for developing new anticancer agents. These findings underscore the versatility of quinazolines in drug discovery and development, particularly in oncology (Eamvijarn et al., 2012).
Antimicrobial Properties
Research into N2,N4-disubstituted quinazoline-2,4-diamines revealed their efficacy against multidrug-resistant Staphylococcus aureus. These compounds exhibited low micromolar minimum inhibitory concentrations (MICs), indicating their potential as platforms for developing new antibacterial agents (Van Horn et al., 2014).
Green Chemistry and Sustainable Synthesis
The pursuit of environmentally friendly synthetic methods has led to the development of green oxidation protocols for quinazoline synthesis. A metal-free synthesis of 2-substituted quinazolines using atmospheric oxygen as the oxidant exemplifies the commitment to sustainable chemistry practices, offering a more eco-friendly approach to synthesizing these compounds (Yamamoto et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c1-11-6-8-12(9-7-11)10-21-15-13-4-2-3-5-14(13)22-16(23-15)17(18,19)20/h2-9H,10H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRSQTRPEIAXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,1,7-trimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5568358.png)
![4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5568373.png)
![N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5568375.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5568377.png)
![4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5568380.png)
![2-benzyl-N-[2-(3-pyridinylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568382.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B5568390.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}pyrrolidin-3-ol](/img/structure/B5568398.png)


![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568420.png)
![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5568453.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5568461.png)
